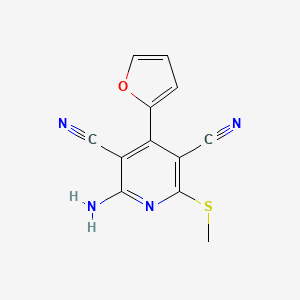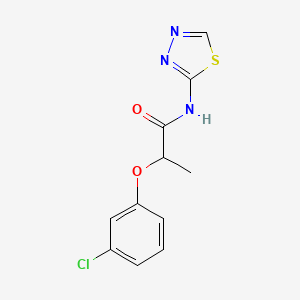
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide, also known as CP-690,550, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit immunosuppressive properties.
作用机制
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide acts as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide blocks the downstream signaling pathways of these cytokines, resulting in the suppression of T-cell activation and proliferation.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have significant effects on the immune system. It suppresses T-cell activation and proliferation, resulting in a decrease in the production of pro-inflammatory cytokines. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been found to reduce the number of circulating T-cells and B-cells. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to decrease the production of immunoglobulin G (IgG) and increase the production of immunoglobulin M (IgM).
实验室实验的优点和局限性
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has several advantages for lab experiments. It has been extensively studied and has a well-established mechanism of action. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide is also highly selective for JAK3, which reduces the risk of off-target effects. However, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has some limitations. It has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been found to have some toxic effects, including an increased risk of infections and malignancies.
未来方向
There are several future directions for the research of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide. One potential area of research is the development of more selective JAK3 inhibitors that have fewer toxic effects. Additionally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Finally, 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide could be studied in combination with other immunosuppressive drugs to determine if it has synergistic effects.
合成方法
The synthesis of 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide involves the reaction of 3-chlorophenol with thiosemicarbazide to form 3-chlorophenyl thiosemicarbazide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(3-chlorophenyl)-N-1,3,4-thiadiazol-2-ylacetamide. Finally, the compound is treated with hydrochloric acid to form 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide.
科学研究应用
2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit immunosuppressive properties and has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. 2-(3-chlorophenoxy)-N-1,3,4-thiadiazol-2-ylpropanamide has also been studied for its potential use in the prevention of organ transplant rejection.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-7(10(16)14-11-15-13-6-18-11)17-9-4-2-3-8(12)5-9/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSSDLJJMUNJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4924889.png)
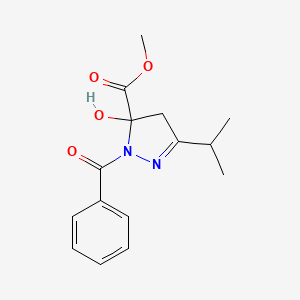
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
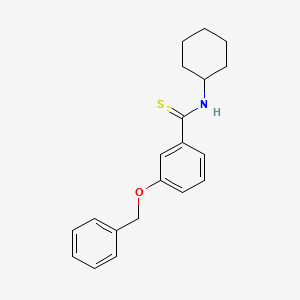

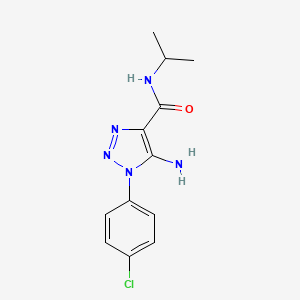
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
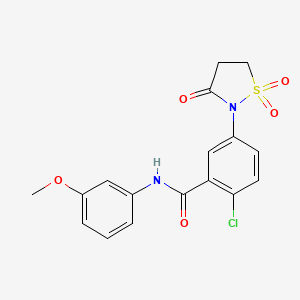
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)
